1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride
Overview
Description
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1231925-79-3 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.75 . It appears as an oil and is typically stored at room temperature . More specific physical and chemical properties such as boiling point or solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Pharmacological Potential
Synthetic Processes and Pharmacological Interest : Novel synthetic processes for creating compounds with piperidine and pyrrolidine scaffolds have been developed, highlighting their significance in pharmacological research. For instance, the scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor investigated for central nervous system disorders, underscores the utility of these scaffolds in developing therapeutic agents (Wei et al., 2016).
Optically Pure Compounds for Chemical Synthesis : Research on the synthesis of optically pure compounds like 2-(1-hydroxybenzyl)piperidine and pyrrolidine reveals the importance of these structures in creating stereochemically complex molecules, which could have significant applications in drug synthesis and chemical biology (Ruano et al., 2006).
Chemical Interactions and Binding Studies : The study of molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, showcases the detailed investigation into how these compounds interact at a molecular level, providing valuable insights for drug design and pharmacological research (Shim et al., 2002).
Polyamide Synthesis : The creation of new polyamides based on pyridine and aromatic diamines, involving piperidine derivatives, indicates the relevance of these compounds in polymer science, particularly in synthesizing materials with specific properties (Faghihi & Mozaffari, 2008).
Anti-Acetylcholinesterase Activity : Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity highlights the therapeutic potential of piperidine derivatives in treating conditions like Alzheimer's disease, demonstrating the broad pharmacological applications of these chemical structures (Sugimoto et al., 1990).
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been the focus of research in recent years . Further modifications and investigations into how the chiral moiety influences biological activity could be a potential direction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride are not well-documented in the literature. It is known that the compound has a role in biochemical reactions
Cellular Effects
The cellular effects of this compound are also not well-documented. It is unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8;/h8-9,13H,1-7H2,(H2,12,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJLFTXOAHPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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